1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate
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Overview
Description
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is a heterocyclic aromatic compound that belongs to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a pyridinium core with substituted phenyl groups, imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate typically involves the reaction of 2-methylphenylpyridine with diphenylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinium rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized pyridinium derivatives, reduced pyridine compounds, and various substituted phenyl and pyridinium derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- 1-(2-Methylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(3-Methylphenyl)-2,4-diphenylpyridinium perchlorate
- 1-(4-Methylphenyl)-2,4-diphenylpyridinium perchlorate
Uniqueness: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93971-29-0 |
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Molecular Formula |
C24H20ClNO4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2,4-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-19-10-8-9-15-23(19)25-17-16-22(20-11-4-2-5-12-20)18-24(25)21-13-6-3-7-14-21;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YPXDIESNBDZINT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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